6-Nitrofluorescein Diacetate: A Comprehensive Technical Guide for Cellular Analysis
6-Nitrofluorescein Diacetate: A Comprehensive Technical Guide for Cellular Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitrofluorescein diacetate is a key chemical intermediate primarily utilized in the synthesis of fluorescent probes for cellular analysis. While non-fluorescent itself, its derivatives, particularly 6-aminofluorescein and 6-fluorescein isothiocyanate (6-FITC), are instrumental in a variety of biological applications, including the assessment of cell viability, intracellular enzyme activity, and cellular tracking. This technical guide provides an in-depth overview of 6-nitrofluorescein diacetate, its synthesis into active fluorescent probes, and their applications in life sciences research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of 6-nitrofluorescein diacetate and its important derivatives is presented below for easy reference and comparison.
| Property | 6-Nitrofluorescein Diacetate | 6-Aminofluorescein | 6-Aminofluorescein Diacetate | 6-FITC Diacetate |
| CAS Number | 53299-21-1[1] | 51649-83-3[2] | 12994515 (CID) | 890090-49-0[3][4] |
| Molecular Formula | C24H15NO9[1] | C20H13NO5[2] | C24H17NO7 | C25H15NO7S[3] |
| Molecular Weight | 461.38 g/mol [1] | 347.32 g/mol [2] | 431.4 g/mol | 473.5 g/mol [3] |
| Appearance | Not specified | Yellow to orange powder[2] | Not specified | Pale yellow to yellow powder[3] |
| Solubility | Chloroform, Dichloromethane, Methanol[1] | Soluble in Methanol[2] | Not specified | Soluble in DMSO and ethanol[3] |
| Excitation Max. | Non-fluorescent | ~490 nm[5] | Non-fluorescent | ~495 nm (after hydrolysis)[3] |
| Emission Max. | Non-fluorescent | ~515-520 nm[5] | Non-fluorescent | ~520 nm (after hydrolysis)[3] |
Synthesis and Activation
The primary utility of 6-nitrofluorescein diacetate lies in its role as a precursor to fluorescent probes. The general synthetic pathway involves the reduction of the nitro group to an amine, followed by optional derivatization to introduce reactive moieties like isothiocyanates.
Experimental Protocol: Synthesis of 6-Aminofluorescein from 6-Nitrofluorescein Diacetate
This protocol outlines the reduction of the nitro group of 6-nitrofluorescein diacetate to form 6-aminofluorescein. The initial step involves the hydrolysis of the diacetate groups followed by the reduction of the nitro group.[6][7]
Materials:
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6-Nitrofluorescein diacetate
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Sodium hydroxide (NaOH) solution
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Hydrochloric acid (HCl)
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Sodium sulfide (Na2S)
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Sodium hydrosulfide (NaHS)
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Ethanol
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Toluene
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Standard laboratory glassware and purification equipment
Methodology:
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Hydrolysis of Acetate Groups:
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Dissolve 6-nitrofluorescein diacetate in a dilute aqueous solution of sodium hydroxide.
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Stir the solution at room temperature until the hydrolysis of the acetate groups is complete. This can be monitored by thin-layer chromatography (TLC).
-
Acidify the solution with hydrochloric acid to precipitate the 6-nitrofluorescein.
-
Filter the precipitate, wash with water, and dry.
-
-
Reduction of the Nitro Group:
-
Prepare a solution of sodium sulfide and sodium hydrosulfide in water.
-
Add the dried 6-nitrofluorescein to this solution.
-
Heat the reaction mixture to reflux for several hours until the reduction is complete (monitor by TLC).
-
Cool the reaction mixture and carefully acidify with hydrochloric acid to precipitate the crude 6-aminofluorescein.
-
-
Purification:
-
The crude 6-aminofluorescein can be purified by crystallization.[6] A common method involves dissolving the crude product in dilute HCl and then precipitating the purified product by adjusting the pH.[7]
-
Alternatively, the crude product can be recrystallized from a solvent mixture such as ethanol-toluene.[6]
-
Collect the purified crystals by filtration, wash with a cold solvent, and dry under vacuum.
-
Mechanism of Action in Live Cells
The diacetate derivatives of fluorescein are cell-permeable due to their hydrophobic nature. Once inside the cell, they are subject to enzymatic cleavage by intracellular esterases, which are ubiquitous in viable cells. This process removes the acetate groups, rendering the molecule fluorescent and polar. The increased polarity traps the fluorescent product within cells that have intact plasma membranes.
Applications in Drug Development and Research
The conversion of non-fluorescent diacetate precursors to fluorescent products by intracellular esterases forms the basis of several key assays in drug development and life science research.
Cell Viability and Cytotoxicity Assays
The presence of active esterases and an intact cell membrane are hallmarks of viable cells. Thus, the accumulation of the fluorescent product can be used to quantify cell viability. A decrease in fluorescence intensity in a cell population can indicate cytotoxicity.
Experimental Protocol: Cell Viability Assay using a Fluorescein Diacetate Derivative
This protocol is adapted from general methods for fluorescein diacetate (FDA) and similar viability dyes.
Materials:
-
6-Aminofluorescein diacetate or a similar fluorescein diacetate derivative
-
Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell line
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96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Methodology:
-
Preparation of Stock Solution:
-
Prepare a 1-10 mM stock solution of the fluorescein diacetate derivative in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
-
Cell Seeding:
-
Seed cells in a 96-well microplate at a density of 1,000-10,000 cells per well in 100 µL of culture medium.
-
Include wells with medium only for background fluorescence measurement.
-
Incubate the plate for 18-24 hours to allow for cell attachment.
-
-
Compound Treatment (for cytotoxicity):
-
Treat cells with various concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Staining:
-
Prepare a working solution of the fluorescein diacetate derivative by diluting the stock solution in serum-free medium or PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add 100 µL of the working solution to each well.
-
Incubate the plate for 15-30 minutes at 37°C, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~490 nm and emission at ~520 nm.
-
Alternatively, visualize the stained cells using a fluorescence microscope with a suitable filter set.
-
Measurement of Intracellular Esterase Activity
The rate of conversion of the diacetate substrate to its fluorescent product is directly proportional to the intracellular esterase activity. This can be a valuable tool for studying cellular metabolic states.
Conclusion
6-Nitrofluorescein diacetate serves as a critical starting material for the synthesis of powerful fluorescent probes used in cellular analysis. Its derivatives, which become fluorescent upon intracellular enzymatic activity, provide researchers and drug development professionals with robust tools to assess cell viability, cytotoxicity, and metabolic activity. The methodologies and protocols outlined in this guide offer a framework for the effective application of these compounds in a research setting.
References
- 1. 6-Nitrofluorescein Diacetate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 2. alkemix.eu [alkemix.eu]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescein diacetate 6-isothiocyanate | C25H15NO7S | CID 16212334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. iscientific.org [iscientific.org]
